2-methylpyridine-4-sulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

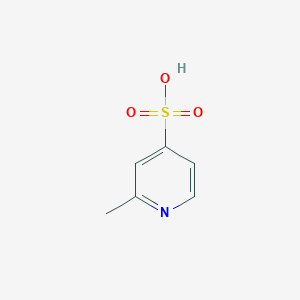

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-4-6(2-3-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKNSNOLDXDAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376511 | |

| Record name | 2-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408533-46-0 | |

| Record name | 2-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpyridine-4-sulfonic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of Functionalized Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence stems from the nitrogen atom's ability to engage in hydrogen bonding and other crucial interactions within biological targets, profoundly influencing a drug's pharmacokinetic and pharmacodynamic profile.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of these properties. 2-Methylpyridine-4-sulfonic acid (CAS No: 408533-46-0), a specialized building block, offers a unique combination of a nucleophilic pyridine core, a sterically influential methyl group, and a highly versatile sulfonic acid moiety. While not as extensively documented as some commodity chemicals, its structural attributes position it as a high-potential intermediate for the synthesis of complex, next-generation therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications for researchers and professionals in drug development.

Physicochemical and Computed Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 408533-46-0 | [2][3][4] |

| Molecular Formula | C6H7NO3S | [2][3] |

| Molecular Weight | 173.19 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=NC=CC(=C1)S(O)(=O)=O | [3] |

| Exact Mass | 173.01466426 u | [2] |

| Monoisotopic Mass | 173.01466426 u | [2] |

| Density (Predicted) | 1.422 g/cm³ | [2] |

| Refractive Index (Predicted) | 1.562 | [2] |

| Topological Polar Surface Area | 75.6 Ų | [2] |

| Heavy Atom Count | 11 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Complexity | 219 | [2] |

Synthesis of this compound: A Strategic Approach

Direct electrophilic sulfonation of 2-methylpyridine (2-picoline) is challenging for achieving substitution at the 4-position. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack. What little reaction occurs is directed to the 3-position.[5] Therefore, a more strategic, multi-step synthesis is necessary to achieve the desired 4-sulfonic acid isomer. The following proposed synthesis leverages established principles of pyridine chemistry.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Methylpyridine N-oxide

-

To a solution of 2-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid, add hydrogen peroxide (30% solution, 1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70-80°C and stir for 24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methylpyridine N-oxide.

Step 2: Synthesis of 4-Nitro-2-methylpyridine N-oxide

-

To a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add 2-methylpyridine N-oxide (1.0 eq).

-

Allow the reaction to warm to room temperature and then heat to 90°C for 4-6 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide.

-

The precipitated product can be filtered, washed with cold water, and dried to give 4-nitro-2-methylpyridine N-oxide.

Step 3: Synthesis of 4-Nitro-2-methylpyridine

-

Dissolve 4-nitro-2-methylpyridine N-oxide (1.0 eq) in chloroform.

-

Add phosphorus trichloride (1.1 eq) dropwise at 0°C.

-

After the addition, allow the mixture to reflux for 2 hours.

-

Cool the reaction, pour it into water, and neutralize with sodium carbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 4-nitro-2-methylpyridine.

Step 4: Synthesis of 4-Amino-2-methylpyridine

-

Dissolve 4-nitro-2-methylpyridine (1.0 eq) in ethanol.

-

Add a catalytic amount of palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 4-amino-2-methylpyridine.

Step 5: Synthesis of this compound (Sandmeyer Reaction)

-

Dissolve 4-amino-2-methylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

-

Add the cold diazonium salt solution to the sulfur dioxide solution and stir at room temperature for several hours.

-

The product, this compound, can be isolated by crystallization upon cooling or by evaporation of the solvent.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as water/ethanol. A common purification method for related compounds involves dissolving the crude product in a dilute acid, extracting with an organic solvent to remove impurities, and then precipitating the product by adjusting the pH to be alkaline.[6]

Predicted Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The proton at the 3-position would likely appear as a doublet, coupled to the proton at the 5-position. The proton at the 5-position would appear as a doublet of doublets, coupled to the protons at the 3- and 6-positions. The proton at the 6-position, being adjacent to the nitrogen, would be the most deshielded and appear as a doublet. The methyl protons at the 2-position would appear as a singlet in the upfield region. The acidic proton of the sulfonic acid group may be observable as a broad singlet, or it may exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals. The carbon bearing the sulfonic acid group (C4) and the carbon adjacent to the nitrogen (C2 and C6) would be the most deshielded. The methyl carbon would appear at the most upfield position.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the S=O stretching of the sulfonic acid group, typically in the regions of 1350-1470 cm⁻¹ and 1140-1180 cm⁻¹. A broad O-H stretching band from the sulfonic acid would be expected around 2800-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would likely show a molecular ion peak at m/z 173. The fragmentation pattern would be expected to involve the loss of SO₃ (80 Da) or SO₂ (64 Da).[7]

Applications in Drug Development and Organic Synthesis

The unique structural features of this compound make it a valuable building block in several areas of drug discovery and organic synthesis.

Role as a Versatile Synthetic Intermediate

The sulfonic acid group is a highly versatile functional handle. It can be readily converted into other functional groups such as sulfonyl chlorides, sulfonamides, and sulfonate esters. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures, a key aspect of generating compound libraries for high-throughput screening.[1]

Caption: Synthetic utility of this compound.

Hypothetical Application in Parallel Synthesis

The conversion of this compound to its corresponding sulfonyl chloride provides a gateway to a diverse library of sulfonamides, a privileged scaffold in medicinal chemistry.

Experimental Protocol: Parallel Synthesis of a Sulfonamide Library

-

Sulfonyl Chloride Formation: Treat this compound (1.0 eq) with thionyl chloride (2.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-methylpyridine-4-sulfonyl chloride.

-

Library Synthesis: In a 96-well plate, dispense a solution of the crude sulfonyl chloride in a suitable solvent (e.g., dichloromethane).

-

To each well, add a different primary or secondary amine (1.2 eq) from a pre-prepared amine library, along with a non-nucleophilic base such as triethylamine (1.5 eq).

-

Seal the plate and agitate at room temperature for 12-18 hours.

-

Work-up and Purification: Quench the reactions by adding water. The products can be purified using automated parallel purification techniques such as solid-phase extraction (SPE) or preparative HPLC.

Potential as an Organocatalyst

The acidic nature of the sulfonic acid group, coupled with the pyridine moiety, suggests that this compound could function as a bifunctional organocatalyst in various organic transformations. The pyridine nitrogen can act as a Lewis base, while the sulfonic acid acts as a Brønsted acid, potentially enabling synergistic catalysis in reactions such as aldol or Mannich reactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic sulfonic acids should be observed. These compounds are typically acidic and can be corrosive. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for medicinal chemistry and organic synthesis. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The versatility of the sulfonic acid group, combined with the directing and steric effects of the methyl group and the inherent properties of the pyridine ring, offers a rich landscape for the design and synthesis of novel bioactive molecules. Further research into the catalytic applications and incorporation of this scaffold into drug discovery programs is warranted and holds the potential to unlock new therapeutic avenues.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS 408533-46-0 [matrix-fine-chemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]

- 6. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methylpyridine-4-sulfonic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylpyridine-4-sulfonic acid, a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical development. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents established principles to guide its synthesis, characterization, and potential applications. The guide covers its fundamental molecular properties, a detailed representative synthesis protocol, predicted physicochemical characteristics, potential utility as a pharmaceutical building block, proposed analytical methodologies for purity assessment, and essential safety and handling guidelines.

Core Molecular Attributes

This compound is a derivative of pyridine, a foundational scaffold in numerous pharmaceuticals. The introduction of a methyl group at the 2-position and a sulfonic acid group at the 4-position significantly influences its electronic properties, solubility, and potential for intermolecular interactions, making it a unique building block for drug design.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₇NO₃S | [1] |

| Molecular Weight | 173.19 g/mol | [1] |

| CAS Number | 408533-46-0 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=NC=CC(=C1)S(O)(=O)=O | |

| Heavy Atom Count | 11 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Mechanism

The synthesis of this compound is primarily achieved through the electrophilic sulfonation of 2-methylpyridine (2-picoline). The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene, requiring forcing conditions. The sulfonation of 2-picoline is a regioselective process influenced by both electronic and steric factors.

Mechanistic Considerations

The sulfonation of a pyridine ring typically requires a potent sulfonating agent, such as fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitrogen atom in the pyridine ring is protonated under the strongly acidic conditions, forming the pyridinium ion. This further deactivates the ring towards electrophilic attack. However, substitution is still possible, with the incoming electrophile directed to the positions less deactivated by the electron-withdrawing pyridinium group. In the case of 2-methylpyridine, the 4-position is a plausible site for sulfonation.

Representative Synthesis Protocol

Disclaimer: The following is a representative protocol based on general procedures for pyridine sulfonation. It should be optimized and validated in a laboratory setting.

Objective: To synthesize this compound from 2-methylpyridine.

Materials:

-

2-methylpyridine (2-picoline)

-

Fuming sulfuric acid (20% SO₃)

-

Ice

-

Saturated sodium chloride solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a measured volume of fuming sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Addition of Substrate: Slowly add 2-methylpyridine dropwise from the dropping funnel to the cooled, stirring oleum. The rate of addition should be controlled to maintain the internal temperature below 10 °C to mitigate exothermic reactions.

-

Heating: After the addition is complete, slowly and carefully heat the reaction mixture to approximately 220-240 °C. Maintain this temperature for 4-6 hours with continuous stirring.

-

Quenching: After the reaction period, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Isolation: The product, this compound, is expected to precipitate as a solid. The solid can be collected by vacuum filtration and washed with a small amount of cold saturated sodium chloride solution to remove excess sulfuric acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture. The purity of the final product should be confirmed by analytical methods.

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. The data presented below are based on computational predictions and comparisons with structurally similar compounds.

Table 2: Predicted and Comparative Physicochemical Properties

| Property | Predicted/Comparative Value | Rationale/Source |

| Physical State | White to off-white crystalline solid | Expected for aromatic sulfonic acids[2] |

| Melting Point | >300 °C (decomposes) | Typical for pyridine sulfonic acids |

| pKa | < 0 | Sulfonic acids are strong acids[1] |

| Solubility | Soluble in water, sparingly soluble in polar organic solvents, insoluble in nonpolar solvents | The sulfonic acid group imparts high polarity and water solubility. |

| XLogP3 | -0.2 | Computationally predicted[1] |

Applications in Drug Development and Medicinal Chemistry

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a sulfonic acid group can significantly enhance the pharmaceutical properties of a molecule.

-

Improved Aqueous Solubility: The highly polar sulfonic acid group can be used to increase the water solubility of a parent drug molecule, which is often a critical factor for bioavailability and formulation.

-

Modulation of Pharmacokinetics: As a strong acid, the sulfonate group will be ionized at physiological pH. This can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, for instance by limiting its ability to cross the blood-brain barrier.

-

Salt Formation: this compound can act as a counterion to form stable, crystalline salts with basic drug molecules, which can improve handling, stability, and dissolution properties.

-

Bioisosteric Replacement: The sulfonic acid group can be used as a bioisostere for other acidic functional groups like carboxylic acids or phosphates, potentially leading to improved potency or selectivity for a biological target.

-

Synthetic Building Block: this compound serves as a versatile intermediate. The sulfonyl group can be converted to other functional groups such as sulfonamides or sulfonyl halides, allowing for further molecular diversification in the synthesis of complex drug candidates.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques is recommended.

Representative HPLC-UV Method for Purity Analysis

Disclaimer: This is a representative method based on the analysis of similar compounds and would require optimization and validation.

Objective: To determine the purity of a this compound sample and to detect any process-related impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Stationary Phase: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier.

-

Aqueous Phase (A): 0.1% Phosphoric acid in water.

-

Organic Phase (B): Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a water/acetonitrile mixture to a known concentration (e.g., 1 mg/mL).

This method should be able to separate the highly polar this compound from less polar starting materials (like 2-methylpyridine) and other potential byproducts.

Caption: Analytical workflow for purity assessment by HPLC-UV.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The spectra would show characteristic shifts for the aromatic protons and the methyl group, as well as the carbon atoms in the pyridine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, particularly the strong absorption bands associated with the S=O and O-H stretches of the sulfonic acid group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety and Handling

Aromatic sulfonic acids are strong acids and should be handled with appropriate care.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[3]

-

Inhalation: The compound may be irritating to the respiratory tract. Handle in a well-ventilated area or a chemical fume hood.[4]

-

Skin and Eye Contact: As a strong acid, this compound can cause skin and eye irritation or burns upon direct contact.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable, albeit not extensively documented, chemical entity for pharmaceutical research. Its core structure combines the proven pyridine scaffold with the advantageous physicochemical properties of a sulfonic acid. This guide provides a foundational framework for its synthesis, characterization, and safe handling, empowering researchers to explore its potential as a key building block in the development of novel therapeutics. Further research into its specific properties and applications is warranted to fully elucidate its utility in drug discovery.

References

"2-methylpyridine-4-sulfonic acid" physical and chemical properties

An In-Depth Technical Guide to 2-Methylpyridine-4-Sulfonic Acid: Properties, Synthesis, and Analysis

Introduction

This compound is a heterocyclic organic compound of significant interest in various fields of chemical research, including pharmaceutical development and materials science. As a derivative of pyridine, it possesses a unique combination of structural features: a basic pyridine nitrogen, an electron-donating methyl group, and a strongly acidic, electron-withdrawing sulfonic acid group. This arrangement of functional groups imparts a distinct profile of reactivity, solubility, and coordinating ability.

The position of the methyl group at the C2 position (ortho to the nitrogen) introduces notable steric and electronic effects that differentiate it from its other isomers[1]. These characteristics influence its synthetic accessibility and its behavior in subsequent chemical transformations. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its physicochemical properties, synthetic methodologies, reactivity, and analytical characterization.

Molecular Structure and Identification

The fundamental identity of a chemical compound is established by its structure and unique identifiers. This compound is systematically named based on IUPAC nomenclature, reflecting its core pyridine scaffold with substituents at the 2 and 4 positions.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 408533-46-0 | [2][3] |

| Molecular Formula | C₆H₇NO₃S | [2][3] |

| Molecular Weight | 173.19 g/mol | [2][3] |

| SMILES | CC1=NC=CC(=C1)S(O)(=O)=O | [2] |

| InChIKey | FCKNSNOLDXDAHG-UHFFFAOYSA-N |[2] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure. The presence of the highly polar sulfonic acid group suggests high water solubility and a crystalline solid state at room temperature. While extensive experimental data is not widely published, computational predictions provide valuable insights into its behavior.

Table 2: Computed Physicochemical Properties

| Property | Value | Implication | Source |

|---|---|---|---|

| Density | 1.422 g/cm³ | Denser than water. | [3] |

| XLogP3 | -0.2 | Indicates hydrophilic character, favoring partitioning into aqueous phases over organic ones. | [3] |

| Hydrogen Bond Donor Count | 1 | The hydroxyl proton of the sulfonic acid group can act as a hydrogen bond donor. | [3] |

| Hydrogen Bond Acceptor Count | 4 | The nitrogen atom and the three oxygen atoms can act as hydrogen bond acceptors. | [3] |

| Rotatable Bond Count | 1 | The C-S bond allows for rotation, providing some conformational flexibility. | [3] |

| Polar Surface Area (PSA) | 75.64 Ų | Contributes to low cell permeability and high water solubility. |[3] |

The combination of a hydrophobic pyridine ring and a hydrophilic sulfonic acid group makes this molecule amphiphilic. Its properties are highly pH-dependent; it can exist as a zwitterion, with a protonated pyridine nitrogen and a deprotonated sulfonate group, particularly in neutral aqueous solutions.

Synthesis and Purification

Synthetic Strategy: Electrophilic Sulfonation

The most direct route to this compound is the electrophilic sulfonation of 2-methylpyridine (2-picoline). This reaction, however, is not trivial. The causality behind the experimental choices is rooted in managing the reactivity of the pyridine ring.

-

Ring Deactivation: In strongly acidic media, such as fuming sulfuric acid (oleum), the pyridine nitrogen is protonated. This protonated pyridinium species is strongly electron-deficient, deactivating the ring towards further electrophilic attack.

-

Directing Effects: The deactivating pyridinium group is a meta-director. Conversely, the methyl group is a weak activating group and is ortho-, para-directing. The sulfonation occurs at the 4-position (para to the methyl group and meta to the protonated nitrogen), suggesting a complex interplay of these electronic influences under harsh reaction conditions.

-

Reaction Conditions: High temperatures and a potent sulfonating agent like oleum (a solution of sulfur trioxide, SO₃, in sulfuric acid) are necessary to overcome the deactivated nature of the ring[1]. The concentration of SO₃ in the oleum is a critical parameter that must be optimized to achieve a reasonable reaction rate without excessive side product formation[1].

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on established methods for pyridine sulfonation[1]. It must be performed with extreme caution in a well-ventilated fume hood due to the corrosive and reactive nature of oleum.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube, carefully charge 2-methylpyridine.

-

Cooling: Cool the flask in an ice-salt bath to approximately 0-5 °C.

-

Reagent Addition: Slowly add fuming sulfuric acid (oleum, e.g., 20-30% SO₃) dropwise via an addition funnel. The rate of addition must be controlled to keep the internal temperature below 10-15 °C. This is a highly exothermic step.

-

Heating: After the addition is complete, slowly and carefully heat the reaction mixture to the target temperature (e.g., 220-250 °C) using a heating mantle. Maintain this temperature for several hours, monitoring the reaction progress if possible (e.g., by quenching aliquots and using HPLC).

-

Workup (Quenching): After cooling the reaction mixture to room temperature, very slowly and cautiously pour it over a large amount of crushed ice. This step is extremely exothermic and must be done behind a blast shield.

-

Neutralization and Isolation: The resulting acidic solution is carefully neutralized with a base, such as a saturated solution of calcium hydroxide or barium hydroxide, to precipitate sulfate ions. The solution is filtered. The pH of the filtrate is then carefully adjusted. The product may precipitate at its isoelectric point. Alternatively, the product can be isolated as a salt.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Purification Insights

The primary challenge in purification is the removal of excess sulfuric acid and the separation from any potential isomers, such as 2-methylpyridine-5-sulfonic acid. The zwitterionic nature of the product allows for purification via recrystallization by carefully adjusting the pH of the aqueous solution to the point of minimum solubility (the isoelectric point).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is a product of its three key functional components.

-

Acidity: The sulfonic acid group is strongly acidic (pKa typically < 1), readily donating its proton in aqueous solutions. This property allows it to be used as an acid catalyst[1].

-

Influence of the Methyl Group: The methyl group at the C2 position exerts a significant steric and electronic influence[1].

-

Steric Hindrance: It partially blocks access to the pyridine nitrogen, potentially reducing its basicity and its ability to coordinate with bulky metal ions compared to isomers where the methyl group is more remote.

-

Electronic Effect: The methyl group is electron-donating via induction and hyperconjugation, which slightly increases the electron density of the pyridine ring, counteracting the deactivating effect of the sulfonic acid group to a small degree[1].

-

-

Reactions of the Sulfonic Acid Group: The sulfonic acid moiety can serve as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions (high temperature, strong nucleophile)[1]. This allows for the introduction of other functional groups at the C4 position.

-

Coordination Chemistry: The pyridine nitrogen retains its ability to act as a ligand, forming coordination complexes with various metal ions[1]. The properties of these complexes are modulated by the electronic and steric effects of the other ring substituents.

Analytical Characterization

A combination of spectroscopic techniques is required to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Based on the spectra of related methylpyridines[4], the proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) around 2.5-2.8 ppm. The aromatic region would display three signals corresponding to the protons at the C3, C5, and C6 positions. Due to the strong electron-withdrawing effect of the sulfonic acid group, the signals for the adjacent C3 and C5 protons would be shifted significantly downfield compared to the parent 2-methylpyridine. The C6 proton, being ortho to the nitrogen, would also appear downfield.

-

¹³C NMR: The spectrum would show six distinct carbon signals. The C4 carbon, directly attached to the sulfur atom, would be significantly deshielded.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

Strong, broad O-H stretch from the sulfonic acid group (~3000 cm⁻¹).

-

Strong S=O asymmetric and symmetric stretches (~1250-1150 cm⁻¹ and ~1050-1000 cm⁻¹).

-

C=C and C=N stretching vibrations of the pyridine ring (~1600-1450 cm⁻¹).

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, corresponding to the molecular formula C₆H₇NO₃S[3]. The expected monoisotopic mass is 173.0147[3].

Safety and Handling

No specific safety data sheet (SDS) is readily available for this compound. Therefore, it must be handled with the precautions appropriate for both its parent compound, 2-methylpyridine, and aromatic sulfonic acids.

-

Hazards: Assumed to be a severe skin and eye irritant or corrosive due to its acidic nature. Harmful if swallowed or inhaled[5]. The parent compound, 2-methylpyridine, is flammable, toxic in contact with skin, and causes respiratory irritation[5].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood[6]. Avoid creating dust. Keep away from heat, sparks, and open flames[5].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[5]. Keep away from incompatible materials such as strong bases, acids, and oxidizing agents[6].

-

Incompatibilities: Reacts exothermically with bases. Incompatible with strong oxidizing agents. The parent compound, 2-methylpyridine, can react violently with sulfuric acid and hydrogen peroxide[7].

Conclusion

This compound is a specialized chemical building block whose properties are defined by a delicate balance of steric and electronic effects. Its synthesis is challenging, requiring harsh conditions that must be carefully controlled to achieve the desired regioselectivity. The insights provided in this guide regarding its structure, properties, synthesis, and reactivity are intended to equip researchers with the foundational knowledge needed to safely handle and effectively utilize this compound in their work. Further research into its applications, particularly in catalysis and as a ligand in coordination chemistry, could unveil novel functionalities and contribute to advancements in chemical science.

References

- 1. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]

- 2. This compound | CAS 408533-46-0 [matrix-fine-chemicals.com]

- 3. echemi.com [echemi.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-methylpyridine-4-sulfonic acid" synthesis from 2-methylpyridine

An In-Depth Technical Guide to the Synthesis of 2-Methylpyridine-4-Sulfonic Acid from 2-Methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound, a valuable heterocyclic intermediate, starting from 2-methylpyridine (2-picoline). The document elucidates the underlying principles of electrophilic aromatic sulfonation as applied to a deactivated heterocyclic system, detailing the reaction mechanism, critical process parameters, and a step-by-step experimental protocol. Authored from the perspective of a senior application scientist, this guide emphasizes the causal relationships behind experimental choices to ensure procedural robustness and reproducibility. Safety protocols, data characterization, and process visualization are integrated to provide a self-validating framework for laboratory application.

Introduction and Strategic Importance

This compound (CAS No: 408533-46-0) is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry and materials science.[1] The presence of both a sulfonic acid group—a strong acid and potent hydrogen bond donor/acceptor—and a pyridine ring allows for diverse downstream functionalization. Its applications can be found in the synthesis of novel pharmaceutical agents, where the sulfonic acid moiety can improve aqueous solubility or act as a key pharmacophoric element. This guide focuses on its direct synthesis from the readily available industrial feedstock, 2-methylpyridine, via electrophilic sulfonation.

The primary challenge in this synthesis lies in controlling the regioselectivity of the sulfonation reaction on the pyridine ring. The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3-position.[2] Conversely, the methyl group at the 2-position is an activating, ortho-, para-director. The successful synthesis of the 4-sulfonic acid isomer hinges on leveraging reaction conditions that favor para-substitution despite the deactivating nature of the ring.

Reaction Mechanism and Scientific Rationale

The core transformation is the electrophilic aromatic substitution of a proton on the 2-methylpyridine ring with a sulfonic acid group (-SO₃H).

2.1. The Electrophile: Sulfur Trioxide in Oleum

Standard sulfuric acid is often not a potent enough sulfonating agent for deactivated aromatic systems like pyridine. Therefore, oleum (fuming sulfuric acid), a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), is the reagent of choice.[3][4] The active electrophile in this medium is SO₃, a powerful electron acceptor.

2.2. Regioselectivity: Directing Group Effects

The substitution pattern is a kinetically controlled outcome influenced by the stability of the intermediate carbocation (sigma complex).

-

Nitrogen's Influence: The protonated pyridine nitrogen deactivates all positions, but the effect is most pronounced at the 2- and 4-positions (ortho/para to the nitrogen). This would typically favor substitution at the 3-position.

-

Methyl Group's Influence: The methyl group at C2 is an activating group that directs incoming electrophiles to its ortho (C3) and para (C5) positions.

However, under harsh conditions (high temperature), sulfonation of pyridine itself can yield the 3-sulfonic acid. For 2-methylpyridine, the sulfonation at the 4-position is achieved, suggesting a complex interplay where steric hindrance at the 3- and 5-positions and the electronic stabilization offered by the methyl group at the 4-position carbocation intermediate become significant factors under forcing conditions.

2.3. Mechanistic Pathway

The reaction proceeds via the canonical steps of electrophilic aromatic substitution.

Caption: Simplified mechanism for the sulfonation of 2-methylpyridine.

Detailed Experimental Protocol

This protocol is a robust procedure derived from established sulfonation methodologies for similar heterocyclic compounds.[5] Extreme caution is required when handling oleum.

3.1. Reagents and Equipment

| Reagent / Material | Grade | Equipment |

| 2-Methylpyridine (2-Picoline) | >99% | 250 mL Three-neck round-bottom flask |

| Oleum (20% free SO₃) | Reagent | Magnetic stirrer and stir bar |

| Deionized Water | - | Heating mantle with temperature control |

| Crushed Ice | - | Thermometer / Temperature probe |

| Isopropanol | Reagent | 100 mL Dropping funnel |

| Sodium Hydroxide (NaOH) | Reagent | Condenser |

| pH indicator strips | - | Buchner funnel and filter flask |

3.2. Reaction Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

3.3. Step-by-Step Procedure

-

Reactor Setup: Assemble a three-neck flask with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer. Ensure the setup is in a certified fume hood.

-

Charging Reactant: Charge the flask with 2-methylpyridine (e.g., 0.2 mol). Begin stirring and cool the flask in an ice/salt bath to 0-5°C.

-

Sulfonation: Carefully charge the dropping funnel with oleum (20% free SO₃, ~0.25 mol). Add the oleum dropwise to the stirred 2-methylpyridine over 60-90 minutes. Crucial: Maintain the internal temperature below 15°C during the addition to control the highly exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to 140-150°C. Maintain this temperature for 4-6 hours. The mixture will become viscous.

-

Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Prepare a beaker with a stirred mixture of crushed ice and water (e.g., 500g). With extreme caution , slowly and carefully pour the viscous reaction mixture onto the stirred ice. This is a highly exothermic process; perform it slowly to manage the heat generated.

-

Isolation: The resulting aqueous solution will be strongly acidic. Cool the solution in an ice bath and carefully adjust the pH to approximately 3-4 by slowly adding a concentrated sodium hydroxide solution. The product, being a zwitterion, is least soluble at its isoelectric point. A white precipitate should form.

-

Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water.

-

Purification: Transfer the crude solid to a beaker and perform a recrystallization. A mixture of water and isopropanol is a suitable solvent system. Dissolve the solid in a minimum amount of hot water, then add isopropanol until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum at 60-70°C to a constant weight.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

Table 1: Physicochemical and Reaction Data

| Parameter | Value | Reference |

| Product Name | This compound | [1] |

| CAS Number | 408533-46-0 | [1] |

| Molecular Formula | C₆H₇NO₃S | [1][6] |

| Molecular Weight | 173.19 g/mol | [1][6] |

| Appearance | White to off-white crystalline solid | - |

| Typical Reaction Temp. | 140-150 °C | [5] |

| Expected Yield | 60-75% | - |

Characterization Techniques:

-

¹H NMR: To confirm the substitution pattern and purity.

-

¹³C NMR: To confirm the carbon skeleton.

-

FT-IR: To identify functional groups (S=O, C=N, C=C).

-

Melting Point: To assess purity.

-

Elemental Analysis: To confirm the elemental composition.

Critical Safety Considerations

-

Oleum/Sulfuric Acid: Both are extremely corrosive and can cause severe burns upon contact. They are also powerful dehydrating agents. The reaction with water is violently exothermic.[3] Always wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, a lab coat, and acid-resistant gloves.[7]

-

2-Methylpyridine (2-Picoline): This compound is flammable and has a strong, unpleasant odor.[7][8] It is harmful if swallowed or inhaled. Handle exclusively in a well-ventilated fume hood.

-

Exothermic Reactions: Both the addition of oleum and the quenching of the reaction mixture are highly exothermic. Maintain strict temperature control and perform additions slowly to prevent runaway reactions.

Conclusion

The synthesis of this compound from 2-methylpyridine is a challenging yet achievable transformation that relies on the principles of electrophilic aromatic substitution on a deactivated heterocyclic ring. Success is predicated on the use of a potent sulfonating agent like oleum, careful control of reaction temperature, and a precise work-up procedure to isolate the zwitterionic product. This guide provides the foundational knowledge and a detailed protocol to enable researchers to confidently and safely perform this synthesis, yielding a valuable intermediate for further chemical exploration.

References

- 1. This compound | CAS 408533-46-0 [matrix-fine-chemicals.com]

- 2. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]

- 3. Oleum - Wikipedia [en.wikipedia.org]

- 4. cabb-chemicals.com [cabb-chemicals.com]

- 5. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 2-Methylpyridine-4-Sulfonic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-methylpyridine-4-sulfonic acid. In the absence of readily available experimental spectra for this specific compound, this document leverages data from analogous structures to offer an in-depth prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles. Detailed, field-proven protocols for acquiring high-quality NMR and IR spectra are also presented, offering a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel pyridine derivatives.

Introduction

This compound is a substituted pyridine derivative of interest in various chemical and pharmaceutical research areas. As with any novel compound, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools for this purpose. This guide addresses the critical need for a reliable spectroscopic reference for this compound.

While direct experimental data for this compound is not extensively documented in public databases, a wealth of information exists for structurally related compounds, such as various pyridine sulfonic acids and methylpyridines. By systematically analyzing the electronic effects of the methyl and sulfonic acid substituents on the pyridine ring, we can construct a highly accurate, predicted spectroscopic profile for the title compound. This predictive approach provides a powerful starting point for researchers, enabling them to anticipate spectral features and streamline their characterization efforts.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from the analysis of substituent effects and comparison with experimentally obtained data for analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the methyl group protons. The sulfonic acid group at the C4 position and the methyl group at the C2 position will exert significant influence on the chemical shifts of the ring protons. The sulfonic acid group is strongly electron-withdrawing, which will deshield the adjacent protons, shifting them downfield. The methyl group is weakly electron-donating, causing a slight shielding effect.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 - 8.2 | d | ~7.0 |

| H-5 | ~7.8 - 8.0 | d | ~7.0 |

| H-6 | ~8.7 - 8.9 | s | - |

| -CH₃ | ~2.5 - 2.7 | s | - |

Note: Predicted chemical shifts can vary based on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms attached to the electron-withdrawing sulfonic acid group and the nitrogen atom are expected to be significantly deshielded and appear at a lower field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 160 |

| C-3 | ~125 - 127 |

| C-4 | ~148 - 150 |

| C-5 | ~122 - 124 |

| C-6 | ~150 - 152 |

| -CH₃ | ~22 - 24 |

Predicted FT-IR Spectrum

The FT-IR spectrum of this compound will be characterized by the vibrational modes of the sulfonic acid group and the substituted pyridine ring. The strong absorptions corresponding to the S=O and S-O stretching vibrations are particularly diagnostic.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~2900 - 2500 | Broad, Medium | O-H stretching (sulfonic acid) |

| ~1600 - 1450 | Medium to Strong | C=C and C=N ring stretching |

| ~1250 - 1150 | Strong | Asymmetric S=O stretching |

| ~1080 - 1030 | Strong | Symmetric S=O stretching |

| ~700 - 600 | Medium | C-S stretching |

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; D₂O is often suitable for sulfonic acids.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the final volume is sufficient to cover the detection region of the NMR probe (typically 0.6-0.7 mL).

3.1.2. Data Acquisition

-

The ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence should be used to obtain singlets for all carbon signals.

3.1.3. Data Analysis

-

Process the acquired Free Induction Decay (FID) with a Fourier transform.

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants to aid in structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr).

-

In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.[1][2]

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]

3.2.2. Data Acquisition

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

3.2.3. Data Analysis

-

The acquired spectrum should be baseline-corrected.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization

To aid in the understanding of the molecular structure and the experimental workflows, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Experimental workflow for FT-IR analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and FT-IR data, derived from the analysis of analogous compounds, offer a valuable resource for researchers. The included step-by-step experimental protocols for data acquisition and analysis ensure that scientists can confidently approach the characterization of this and similar molecules, upholding the principles of scientific integrity and reproducibility.

References

Introduction: Understanding the Duality of 2-Methylpyridine-4-sulfonic Acid

An In-depth Technical Guide to the Stability and Reactivity of 2-Methylpyridine-4-sulfonic Acid

This compound (C₆H₇NO₃S) is a heterocyclic aromatic compound that presents a fascinating case study in chemical behavior.[1][2] Its structure, featuring both a basic pyridine ring and a strongly acidic sulfonic acid group, confers an amphoteric nature that governs its interactions and stability.[3] The methyl group at the 2-position introduces significant steric and electronic effects, further distinguishing its properties from other pyridine sulfonic acid isomers.[3] This guide provides a comprehensive profile of the stability and reactivity of this compound, offering field-proven insights for researchers and professionals in drug development and chemical synthesis. Understanding these core characteristics is paramount for its effective handling, storage, and application as a synthetic intermediate or catalyst.[3]

Physicochemical Properties at a Glance

A summary of the key physicochemical properties is essential for laboratory handling and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃S | [1][2] |

| Molecular Weight | 173.19 g/mol | [1][2] |

| CAS Number | 408533-46-0 | [1][2] |

| Appearance | Typically a white to off-white solid/powder | [4] (by analogy) |

| Solubility | Expected to be soluble in water | [3][4] |

Part 1: The Stability Profile

The long-term viability and experimental reproducibility of any chemical reagent are dictated by its stability. For this compound, stability is a multifactorial property influenced by temperature, moisture, light, and pH.

Thermal Stability

The product is generally considered chemically stable under standard ambient conditions (room temperature). However, like many aromatic sulfonic acids, it is susceptible to thermal decomposition at elevated temperatures. While specific data for this isomer is limited, analogous aromatic sulfonic acids typically decompose in the range of 200-300°C.[5] Thermal decomposition can lead to the release of irritating and toxic gases, including oxides of carbon, nitrogen, and sulfur.[6][7]

Key Considerations:

-

Avoid Excessive Heat: Intense warming can create explosive vapor/air mixtures.

-

Decomposition Products: Hazardous decomposition products, such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides, can be generated in the event of a fire.[6][7]

Hygroscopicity and Sensitivity to Moisture

The presence of the sulfonic acid group makes the compound susceptible to absorbing moisture from the air (hygroscopicity), a known characteristic of the parent compound 2-methylpyridine.[8] The absorption of water can lead to hydrolysis, particularly if impurities are present that could catalyze degradation.[9]

Photostability

Pyridine-based compounds can be sensitive to light.[4] Prolonged exposure to UV or broad-spectrum light may induce photochemical reactions, leading to degradation and the formation of impurities. The specific photostability of this compound has not been extensively documented, but it is best practice to assume light sensitivity.

Influence of pH

The stability of this compound in aqueous solutions is significantly influenced by pH.[9]

-

Acidic Conditions: In strongly acidic media, the pyridine nitrogen is protonated. This can influence the electronic properties of the ring and potentially affect the stability of the side chains.[9]

-

Neutral to Alkaline Conditions: Under these conditions, the sulfonic acid group is deprotonated to form the sulfonate anion.[3] While the sulfonate itself is stable, the overall reactivity of the molecule can change, and certain degradation pathways, such as hydrolysis of other functional groups if present, may be accelerated.[9]

Recommended Storage Protocols

Based on the stability profile, the following storage conditions are mandated to ensure the integrity and longevity of the compound:

-

Container: Store in a tightly-closed container to prevent moisture ingress and sublimation.[7][10]

-

Environment: Keep in a cool, dry, and well-ventilated place.[6][7][10]

-

Protection: Protect from light and heat. Keep away from open flames, hot surfaces, and sources of ignition.[6]

-

Atmosphere: For long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative degradation and hydrolysis.[9]

Caption: Factors influencing the stability of this compound.

Part 2: The Reactivity Profile

The reactivity of this compound is defined by the interplay between the electron-deficient pyridine ring, the electron-donating methyl group, and the highly polar sulfonic acid group.

Acid-Base Behavior

The molecule's amphoteric character allows it to react as both an acid and a base.

-

As an Acid: The sulfonic acid group is strongly acidic and will readily deprotonate in the presence of a base to form the corresponding sulfonate salt.[3]

-

As a Base: The lone pair of electrons on the pyridine nitrogen atom imparts basicity, allowing it to be protonated by strong acids to form pyridinium salts.[11] However, the basicity of the nitrogen is significantly reduced compared to unsubstituted pyridine due to the powerful electron-withdrawing effect of the sulfonic acid group.[3]

Nucleophilic and Electrophilic Substitution

-

Nucleophilic Substitution: The sulfonic acid group can serve as a good leaving group in nucleophilic aromatic substitution reactions, allowing for its replacement by various nucleophiles. This pathway is a key strategy for further functionalization of the pyridine ring.[3]

-

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack. Vigorous reaction conditions, such as fuming sulfuric acid at high temperatures, are often required for reactions like sulfonation.[3] The position of the methyl group at the 2-position (ortho to the nitrogen) creates significant steric hindrance, which can influence the regioselectivity of incoming electrophiles.[3]

Incompatibilities and Hazardous Reactions

Prudent laboratory practice requires awareness of potential chemical incompatibilities.

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[6][7] The methyl group can be oxidized, and violent reactions can occur. The parent compound, 2-methylpyridine, is known to react with hydrogen peroxide, iron(II) sulfate, and sulfuric acid, which can cause a sudden exotherm followed by a vapor phase explosion.[8]

-

Strong Acids and Bases: While it reacts with acids and bases, uncontrolled mixing can generate significant heat.

-

Metals: May be corrosive to some metals.

Caption: Key reactivity pathways for this compound.

Part 3: Experimental Workflow: Assessing Chemical Stability

A robust, validated analytical method is critical for determining the stability of a compound in various formulations or solutions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.

Protocol: Stability Assessment via HPLC

This protocol outlines a general procedure to evaluate the stability of this compound in an aqueous solution.

Objective: To quantify the parent compound and detect any degradation products over time under specific stress conditions (e.g., elevated temperature).

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

Prepare a control sample by diluting the stock solution to the final analytical concentration (e.g., 50 µg/mL). Store this sample protected from light at a low temperature (e.g., 2-8°C).

-

Prepare test samples by diluting the stock solution to the same final concentration.

-

-

Incubation under Stress Conditions:

-

Store the test samples in sealed vials under the desired stress condition (e.g., in an oven at 40°C).[9] Ensure vials are protected from light.

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from the test solution.[9]

-

Immediately analyze the control sample and the test sample aliquot by a validated stability-indicating HPLC method.[9] An example of starting HPLC conditions could be a reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like TFA), but this must be optimized.[12]

-

-

Data Analysis and Interpretation:

-

Calculate the percentage of the remaining this compound at each time point relative to the initial (time 0) concentration.[9]

-

Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.[13]

-

The method is considered "stability-indicating" if it can resolve the parent peak from all potential degradation product peaks. If new peaks are observed, techniques like LC-MS can be used for their identification.[9]

-

Caption: Experimental workflow for HPLC-based stability assessment.

References

- 1. echemi.com [echemi.com]

- 2. This compound | CAS 408533-46-0 [matrix-fine-chemicals.com]

- 3. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]

- 4. 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S [mallakchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. aksci.com [aksci.com]

- 11. US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Methylpyridine-4-Sulfonic Acid

This guide provides an in-depth analysis of the safety considerations and handling protocols for 2-methylpyridine-4-sulfonic acid (CAS No: 408533-46-0). As a specialized chemical intermediate, comprehensive safety data may not be readily available. Therefore, this document synthesizes information from structurally related compounds, namely pyridine derivatives and sulfonic acids, to establish a robust framework for risk assessment and safe laboratory practices. This approach is designed to empower researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and scientific integrity.

Compound Profile and Inferred Hazard Assessment

This compound is a heterocyclic compound incorporating both a pyridine ring and a sulfonic acid functional group.[1][2] Its chemical structure suggests a dual nature in terms of hazards: those associated with pyridine derivatives and those characteristic of sulfonic acids.

Structural Analogs Analysis:

-

Pyridine and Picolines (Methylpyridines): These precursors are known to be harmful if swallowed, in contact with skin, or if inhaled.[3][4] They are also flammable liquids and can cause skin, eye, and respiratory irritation.[4][5] Overexposure to pyridine derivatives can lead to symptoms like nausea, headaches, and potential damage to the liver, kidneys, and central nervous system.[6]

-

Sulfonic Acids: This class of compounds is known for its corrosive properties, capable of causing severe skin burns and eye damage.[7][8][9] Inhalation can lead to irritation of the respiratory system.[8]

Based on these structural components, a cautious and comprehensive approach to handling is warranted. The following GHS classification for this compound is inferred to guide safety protocols.

Table 1: Inferred GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This classification is provisional and based on the toxicological profiles of related chemical structures. Always consult a validated Safety Data Sheet (SDS) for the specific compound if one becomes available.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive for handling this compound is to minimize all potential routes of exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[6][10][11] This is critical to prevent the inhalation of any dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[3][10][12]

-

Eyewash Stations and Safety Showers: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the workstation.[6][13]

Personal Protective Equipment (PPE):

The selection of PPE is not merely a checklist but a critical risk mitigation strategy.

-

Hand Protection: Wear chemical-resistant gloves. Given the pyridine component, butyl rubber or laminate film gloves are recommended. Nitrile gloves may offer limited protection and should be double-gloved and changed frequently.[6] Always inspect gloves for any signs of degradation or perforation before use.[9]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6][12] In addition, a face shield should be worn when there is a risk of splashes or when handling larger quantities.[7][11]

-

Skin and Body Protection: A flame-retardant lab coat should be worn and fully buttoned.[4] Ensure that all skin is covered. For tasks with a higher risk of splashes, a chemical-resistant apron is advisable.

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is required.[6] All personnel requiring respirators must be enrolled in a respiratory protection program, including medical clearance and fit-testing.

Caption: Hazard assessment logic for a novel compound.

Step-by-Step Handling and Storage Protocols

Adherence to a systematic workflow is paramount for ensuring safety. The following protocols provide a self-validating system for handling this compound.

Experimental Workflow:

-

Preparation:

-

Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered.

-

Verify that the safety shower and eyewash station are unobstructed and functional.

-

Assemble all necessary equipment (spatulas, glassware, weighing paper, etc.) inside the fume hood.

-

Don all required PPE as detailed in Section 2.

-

-

Weighing and Transfer:

-

As this compound is likely a solid, handle it carefully to avoid generating dust.[13]

-

Use a micro-spatula for transfers.

-

If transferring to a container with a solvent, add the solid to the solvent slowly to control any exothermic reactions.

-

-

Post-Handling:

-

Thoroughly clean all equipment that has come into contact with the compound.

-

Wipe down the work surface inside the fume hood.

-

Carefully remove PPE, avoiding contact with any contaminated surfaces. Gloves should be removed last.

-

Wash hands and forearms thoroughly with soap and water after completing the work.[4]

-

Storage Requirements:

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

-

Container: Store in a tightly sealed, clearly labeled container.[3][11][12]

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3][12]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[11][13] Do not store near combustible materials.[11]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air.[3][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[14]

Spill Management:

-

Small Spill (in a fume hood):

-

Large Spill (outside a fume hood):

-

Evacuate the area immediately and restrict access.[6]

-

Alert laboratory personnel and contact the institution's emergency response team.[6]

-

If safe to do so, increase ventilation to the area and close doors.

-

Do not attempt to clean up a large spill without appropriate training and respiratory protection.

-

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[15] Avoid using a direct stream of water, which may spread the material.

-

Hazards from Combustion: Thermal decomposition can produce hazardous gases, including oxides of nitrogen and sulfur.[7][13]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

References

- 1. echemi.com [echemi.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. 2.imimg.com [2.imimg.com]

- 8. capitalresin.com [capitalresin.com]

- 9. fishersci.dk [fishersci.dk]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. kishida.co.jp [kishida.co.jp]

- 15. lobachemie.com [lobachemie.com]

The Sulfonated Pyridine Moiety: From Serendipitous Discovery to Precision Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the sulfonic acid functional group into the pyridine ring represents a cornerstone of medicinal and materials chemistry. This guide provides a comprehensive overview of the discovery and history of sulfonated pyridine compounds, tracing their origins from the revolutionary sulfa drugs to their role as key intermediates in modern pharmaceuticals. We delve into the evolution of synthetic methodologies, from the historically challenging classical approaches to contemporary, highly regioselective techniques. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with the practical knowledge required for the synthesis and application of this vital chemical scaffold.

A Tale of Two Chemistries: The Dual History of Sulfonated Pyridines

The story of sulfonated pyridine compounds is intrinsically linked to two parallel narratives: the groundbreaking discovery of sulfonamide antibacterial agents and the persistent efforts of synthetic chemists to tame the challenging sulfonation of the electron-deficient pyridine ring.

The Dawn of the Antibiotic Age: Domagk and the Sulfa Drugs

The journey begins not with pyridine itself, but with the broader class of sulfonamides. In the 1930s, at the Bayer Laboratories of IG Farben in Germany, pathologist and bacteriologist Gerhard Domagk was systematically testing newly synthesized azo dyes for antibacterial properties.[1] This research was driven by the urgent need for treatments against rampant bacterial infections like those caused by Streptococcus.[2] In 1932, a red azo dye named Prontosil rubrum, synthesized by chemists Josef Klarer and Fritz Mietzsch, showed remarkable efficacy in protecting mice from lethal streptococcal infections.[3][4]

The true breakthrough came with the realization that Prontosil was a prodrug.[5] In 1936, researchers at the Pasteur Institute in France discovered that in the body, Prontosil is metabolized to the colorless, active compound sulfanilamide (p-aminobenzenesulfonamide).[6] This discovery was pivotal, as sulfanilamide was a much simpler molecule and had been synthesized years earlier in 1908.[4] This finding opened the floodgates for the development of a vast array of "sulfa drugs," which were the first class of systematically used antibiotics and revolutionized medicine before the widespread availability of penicillin.[7][8] For his discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1][3]

One of the most significant early sulfa drugs was Sulfapyridine , first synthesized in 1937.[9] It demonstrated superior activity against pneumococci and was instrumental in treating pneumonia, a major cause of mortality at the time. The synthesis of Sulfapyridine marked a key intersection between the burgeoning field of sulfa drugs and the specific chemistry of the pyridine ring.

Taming a Reluctant Ring: The Challenge of Pyridine Sulfonation